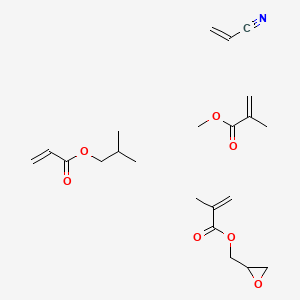

Methyl 2-methylprop-2-enoate;2-methylpropyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;prop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-methylprop-2-enoate, 2-methylpropyl prop-2-enoate, oxiran-2-ylmethyl 2-methylprop-2-enoate, and prop-2-enenitrile are organic compounds with diverse applications in various fields such as chemistry, biology, medicine, and industry. These compounds are known for their unique chemical structures and properties, which make them valuable in different scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Methyl 2-methylprop-2-enoate

Synthetic Route: This compound can be synthesized through the esterification of methacrylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 60-70°C) and requires continuous removal of water to drive the reaction to completion.

-

2-methylpropyl prop-2-enoate

Synthetic Route: This compound can be prepared by the esterification of propionic acid with isobutanol in the presence of an acid catalyst.

Reaction Conditions: The reaction is conducted at temperatures ranging from 50-80°C with the removal of water to ensure high yield.

-

Oxiran-2-ylmethyl 2-methylprop-2-enoate

Synthetic Route: This compound can be synthesized by the reaction of glycidol with methacrylic acid in the presence of a base catalyst such as sodium hydroxide.

Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring.

-

Prop-2-enenitrile

Synthetic Route: This compound can be synthesized through the dehydration of acrylamide using phosphorus pentoxide as a dehydrating agent.

Reaction Conditions: The reaction is conducted at elevated temperatures (around 100-120°C) to achieve high yield.

Industrial Production Methods

-

Methyl 2-methylprop-2-enoate

- Industrially, this compound is produced through the catalytic esterification of methacrylic acid with methanol using sulfuric acid as a catalyst. The process involves continuous distillation to remove water and drive the reaction to completion .

-

2-methylpropyl prop-2-enoate

- This compound is produced on an industrial scale by the esterification of propionic acid with isobutanol in the presence of an acid catalyst. The reaction is carried out in a continuous stirred-tank reactor with the removal of water .

-

Oxiran-2-ylmethyl 2-methylprop-2-enoate

- Industrial production involves the reaction of glycidol with methacrylic acid in the presence of a base catalyst. The process is carried out in a batch reactor with continuous stirring .

-

Prop-2-enenitrile

- This compound is produced industrially through the dehydration of acrylamide using phosphorus pentoxide as a dehydrating agent. The reaction is conducted in a continuous flow reactor at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

-

Methyl 2-methylprop-2-enoate

Polymerization: This compound undergoes free radical polymerization to form polymethyl methacrylate (PMMA).

Hydrolysis: It can be hydrolyzed to methacrylic acid and methanol in the presence of a strong acid or base.

-

2-methylpropyl prop-2-enoate

Esterification: This compound can undergo transesterification reactions with other alcohols to form different esters.

Hydrolysis: It can be hydrolyzed to propionic acid and isobutanol in the presence of an acid or base.

-

Oxiran-2-ylmethyl 2-methylprop-2-enoate

Epoxide Ring Opening: This compound can undergo ring-opening reactions with nucleophiles such as amines and alcohols to form various derivatives.

Polymerization: It can undergo free radical polymerization to form cross-linked polymers.

-

Prop-2-enenitrile

Addition Reactions: This compound can undergo addition reactions with nucleophiles such as amines and alcohols to form various derivatives.

Polymerization: It can undergo free radical polymerization to form polyacrylonitrile.

Common Reagents and Conditions

-

Methyl 2-methylprop-2-enoate

Reagents: Free radical initiators (e.g., benzoyl peroxide), acids, bases.

Conditions: Elevated temperatures, continuous stirring.

-

2-methylpropyl prop-2-enoate

Reagents: Alcohols, acids, bases.

-

Oxiran-2-ylmethyl 2-methylprop-2-enoate

Reagents: Nucleophiles (e.g., amines, alcohols), free radical initiators.

Conditions: Room temperature, continuous stirring.

-

Prop-2-enenitrile

Major Products Formed

-

Methyl 2-methylprop-2-enoate

-

2-methylpropyl prop-2-enoate

Products: Various esters, propionic acid, isobutanol.

-

Oxiran-2-ylmethyl 2-methylprop-2-enoate

Products: Cross-linked polymers, various derivatives.

-

Prop-2-enenitrile

Products: Polyacrylonitrile, various derivatives.

Scientific Research Applications

-

Methyl 2-methylprop-2-enoate

Chemistry: Used as a monomer in the production of polymethyl methacrylate (PMMA).

Biology: Used in the synthesis of biocompatible materials for medical applications.

Medicine: Used in the production of bone cement and dental materials.

Industry: Used in the production of coatings, adhesives, and sealants.

-

2-methylpropyl prop-2-enoate

Chemistry: Used as a reagent in organic synthesis.

Biology: Used in the synthesis of bioactive compounds.

Medicine: Used in the production of pharmaceuticals.

-

Oxiran-2-ylmethyl 2-methylprop-2-enoate

Chemistry: Used as a monomer in the production of cross-linked polymers.

Medicine: Used in the production of drug delivery systems.

-

Prop-2-enenitrile

Chemistry: Used as a monomer in the production of polyacrylonitrile.

Industry: Used in the production of synthetic fibers and resins.

Mechanism of Action

-

Methyl 2-methylprop-2-enoate

Mechanism: Acts as a monomer in free radical polymerization to form polymethyl methacrylate (PMMA).

Molecular Targets: Free radicals generated by initiators such as benzoyl peroxide.

Pathways: Polymerization pathway involving the formation of free radicals and subsequent chain propagation.

-

2-methylpropyl prop-2-enoate

Mechanism: Undergoes esterification and hydrolysis reactions.

Molecular Targets: Acid and base catalysts.

Pathways: Esterification and hydrolysis pathways involving the formation and cleavage of ester bonds.

-

Oxiran-2-ylmethyl 2-methylprop-2-enoate

Mechanism: Undergoes epoxide ring-opening reactions and free radical polymerization.

Molecular Targets: Nucleophiles and free radicals.

Pathways: Ring-opening and polymerization pathways involving nucleophilic attack and free radical formation.

-

Prop-2-enenitrile

Mechanism: :

Properties

CAS No. |

40795-82-2 |

|---|---|

Molecular Formula |

C22H33NO7 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

methyl 2-methylprop-2-enoate;2-methylpropyl prop-2-enoate;oxiran-2-ylmethyl 2-methylprop-2-enoate;prop-2-enenitrile |

InChI |

InChI=1S/C7H10O3.C7H12O2.C5H8O2.C3H3N/c1-5(2)7(8)10-4-6-3-9-6;1-4-7(8)9-5-6(2)3;1-4(2)5(6)7-3;1-2-3-4/h6H,1,3-4H2,2H3;4,6H,1,5H2,2-3H3;1H2,2-3H3;2H,1H2 |

InChI Key |

MMILETYNVHGIEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C=C.CC(=C)C(=O)OC.CC(=C)C(=O)OCC1CO1.C=CC#N |

Related CAS |

40795-82-2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)